3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a propyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional
Properties
Molecular Formula |
C10H12N4S |
---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
3-(4-propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4S/c1-2-3-7-4-5-12-8(6-7)9-13-10(11)15-14-9/h4-6H,2-3H2,1H3,(H2,11,13,14) |
InChI Key |
YVSXBGDVBNGSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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